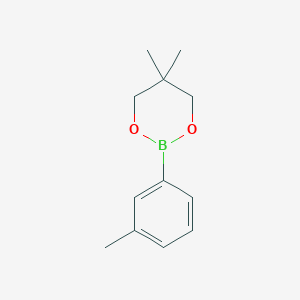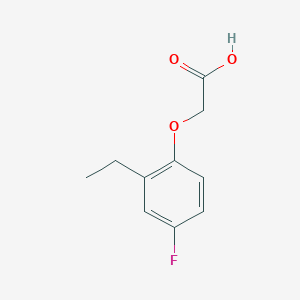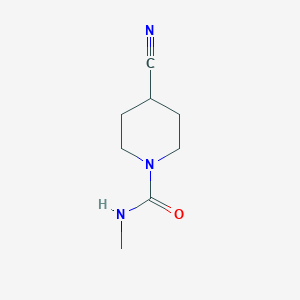
1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene
Übersicht
Beschreibung
1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzene, substituted with bromine, fluorine, and ethoxyethoxy groups
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene typically involves multi-step organic reactions. One common method includes the bromination of 3-(2-ethoxyethoxy)-5-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids or esters in the presence of a palladium catalyst and a base.
Electrophilic Aromatic Substitution: The ethoxyethoxy and fluorine groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene can be compared with similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-3-(2-ethoxyethoxy)propane: This compound has a propane backbone instead of a benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-bromo-3-(2-ethoxyethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTKEQOGHCVFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)
![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)
![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)






![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)


![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)

